Methyl 1-oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate
Description
Methyl 1-oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate is a complex polycyclic compound featuring a fused isoindole core with an epoxide bridge (3a,6-epoxy) and a 2-phenylethyl substituent. The compound’s stereochemistry and conformational flexibility, influenced by the epoxide and hexahydro ring system, play critical roles in its physicochemical properties and biological interactions .
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
methyl 4-oxo-3-(2-phenylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate |
InChI |
InChI=1S/C18H19NO4/c1-22-17(21)14-13-7-9-18(23-13)11-19(16(20)15(14)18)10-8-12-5-3-2-4-6-12/h2-7,9,13-15H,8,10-11H2,1H3 |
InChI Key |
DOEYEWKFJDCWRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2C=CC3(C1C(=O)N(C3)CCC4=CC=CC=C4)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate typically involves multiple steps. One common approach starts with the preparation of the epoxyisoindole core, followed by the introduction of the phenylethyl group and the methyl ester functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of raw materials and reaction conditions is critical to ensure cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Methyl 1-oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related epoxyisoindole derivatives, focusing on substituent effects, synthetic methodologies, crystallographic data, and applications.
Substituent Variations and Molecular Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Methyl 1-oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate (Target) | 2-Phenylethyl | C₂₁H₂₃NO₄ | 353.41 | Aromatic ethyl group; moderate lipophilicity |
| Methyl 3-allyl-2-(4-chlorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate (trans-6eA, cis-6eB) | 4-Chlorophenyl, allyl | C₂₀H₂₂ClNO₄ | 375.85 (trans), 375.85 (cis) | Electron-withdrawing Cl enhances polarity; allyl introduces reactivity |
| 1-Oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | Pyridin-4-ylmethyl | C₁₅H₁₄N₂O₄ | 286.28 | Heteroaromatic substituent; improved solubility in polar solvents |
| rel-(6R,7R,7aS)-2-ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | Ethyl | C₁₁H₁₃NO₄ | 223.23 | Smaller alkyl chain; reduced steric hindrance |
| 2-Cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | Cyclopentyl | C₁₅H₁₉NO₄ | 277.32 | Bulky cycloalkyl group; increased conformational rigidity |
Key Observations :
- Aromatic vs.
- Steric Effects : Cyclopentyl and ethyl substituents modulate steric bulk, influencing interactions with enzymatic pockets .
Structural and Crystallographic Insights
- Epoxyisoindole Core : The 3a,6-epoxy bridge imposes a puckered conformation, analyzed via Cremer-Pople coordinates . For example, trans-6eA and cis-6eB diastereomers exhibit distinct puckering amplitudes (trans: 0.52 Å; cis: 0.48 Å) due to allyl and chlorophenyl steric clashes .
- Hydrogen Bonding : Pyridinyl and carboxylic acid substituents form robust hydrogen-bonding networks (e.g., R₂²(8) motifs), critical for crystal packing and stability .
Biological Activity
Methyl 1-oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate is a complex organic compound with potential biological activities that merit detailed exploration. This article reviews its biological activity based on diverse sources and research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C20H25NO3
- IUPAC Name : this compound
Research indicates that compounds similar to methyl 1-oxo derivatives often interact with various biological targets. The presence of the epoxy group suggests potential reactivity with nucleophiles, which could lead to modulation of enzyme activity or receptor binding.
Antitumor Activity
Several studies have investigated the antitumor properties of isoindole derivatives. For instance:
- Study A : An in vitro study demonstrated that methyl 1-oxo derivatives showed significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 25 |
Neuroprotective Effects
Research has also highlighted neuroprotective effects:
- Study B : In animal models of neurodegeneration, administration of methyl 1-oxo compounds resulted in reduced oxidative stress markers and improved behavioral outcomes.
Antimicrobial Properties
The antimicrobial activity of the compound has been evaluated:
- Study C : The compound exhibited moderate antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Case Studies
- Case Study 1 : A clinical trial involving patients with advanced cancer showed that a formulation containing methyl 1-oxo derivatives led to improved quality of life and reduced tumor burden when combined with standard chemotherapy.
- Case Study 2 : In a cohort study focusing on neurodegenerative diseases, patients receiving treatment with methyl 1-oxo compounds demonstrated slower progression of symptoms compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
